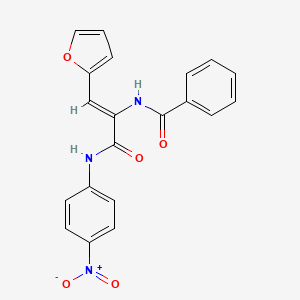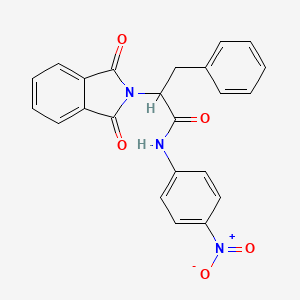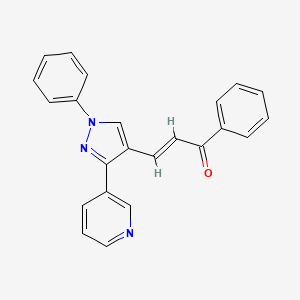
(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a benzamide moiety
Méthodes De Préparation
The synthesis of (Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-nitroaniline, followed by the addition of benzoyl chloride under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different substituted anilines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, resulting in the formation of various amide derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of (Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar compounds to (Z)-N-(1-(Furan-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide include:
N-(1-(Furan-2-yl)-3-((4-aminophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Differing by the presence of an amino group instead of a nitro group.
N-(1-(Thiophen-2-yl)-3-((4-nitrophenyl)amino)-3-oxoprop-1-en-2-yl)benzamide: Differing by the substitution of a furan ring with a thiophene ring.
These compounds share similar structural features but exhibit different chemical and biological properties due to the variations in their functional groups
Propriétés
Formule moléculaire |
C20H15N3O5 |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
N-[(Z)-1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C20H15N3O5/c24-19(14-5-2-1-3-6-14)22-18(13-17-7-4-12-28-17)20(25)21-15-8-10-16(11-9-15)23(26)27/h1-13H,(H,21,25)(H,22,24)/b18-13- |
Clé InChI |
TZRLLDCWRLRDRT-AQTBWJFISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl {10-[3-(morpholin-4-yl)propanoyl]-10H-phenothiazin-2-yl}carbamate](/img/structure/B10813651.png)
![3-amino-5-[(E)-1-cyano-2-[5-(3,4-dichlorophenyl)furan-2-yl]ethenyl]-1H-pyrazole-4-carbonitrile](/img/structure/B10813659.png)
![4-cyano-N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]benzamide](/img/structure/B10813660.png)
![(NZ)-N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methylidene]hydroxylamine](/img/structure/B10813664.png)

![N-[1-(furan-2-yl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10813672.png)
![4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol](/img/structure/B10813678.png)
![N-{4-[4-(4-Methyl-3-sulfamoyl-phenyl)-phthalazin-1-ylamino]-phenyl}-acetamide](/img/structure/B10813686.png)
![N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide](/img/structure/B10813689.png)
![4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide](/img/structure/B10813693.png)
![4-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol](/img/structure/B10813694.png)


